1-adamantyl(methyl)silane
CAS No.:
Cat. No.: VC16001113
Molecular Formula: C11H20Si
Molecular Weight: 180.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20Si |
---|---|
Molecular Weight | 180.36 g/mol |
IUPAC Name | 1-adamantyl(methyl)silane |
Standard InChI | InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3 |
Standard InChI Key | AESDPSCOOXPMHW-UHFFFAOYSA-N |
Canonical SMILES | C[SiH2]C12CC3CC(C1)CC(C3)C2 |
Introduction
Molecular Architecture and Crystallographic Insights
The structural foundation of 1-adamantyl(methyl)silane derives from the adamantane cage, a tricyclic hydrocarbon renowned for its diamondoid geometry and exceptional thermal stability . When integrated into organosilicon systems, this moiety imparts steric bulk and influences electronic interactions at the silicon center.
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
a (Å) | 14.2882(11) |
b (Å) | 17.8169(10) |
c (Å) | 7.6201(6) |
β (°) | 103.780(8) |
Volume (ų) | 1884.0(2) |
Z | 4 |
The adamantyl group’s orientation in such structures minimizes steric strain, favoring equatorial positioning relative to the silicon atom . This arrangement enhances thermal stability and reduces susceptibility to nucleophilic attack at the silicon center.
Synthetic Methodologies
Nucleophilic Substitution Routes
A patent detailing the synthesis of 1-adamantane derivatives provides a foundational framework for adapting methodologies to 1-adamantyl(methyl)silane . The process involves reacting 1-acyloxyadamantane precursors with receptor compounds in aliphatic or cycloaliphatic solvents under acidic conditions. For silane derivatives, this approach can be modified by substituting aromatic receptors with methylsilane nucleophiles:
This reaction proceeds at ambient temperature, leveraging concentrated sulfuric acid as a catalyst to facilitate acyloxy group displacement . Industrial-scale production would likely optimize solvent ratios (5–100 parts solvent per part precursor) and acid concentrations (0.1–0.5 parts H₂SO₄) .
Metallation Strategies
Alternative routes derive from crystallographic studies of adamantyl-containing silanes. For example, adamantyltrimethoxysilane reacts with organolithium reagents to yield substituted silanes . Applying this to 1-adamantyl(methyl)silane synthesis:
This method avoids harsh acidic conditions but requires stringent moisture control to prevent siloxane formation.
Chemical Reactivity and Functionalization
Hydrosilylation Reactions
The Si–H bond in 1-adamantyl(methyl)silane enables hydrosilylation with alkenes and alkynes, a reaction catalyzed by transition metals like platinum . For example:
This reactivity is pivotal for synthesizing silicon-based polymers with enhanced thermal stability .
Oxidation Pathways
Exposure to oxidative agents converts the silicon center to silanols or siloxanes:
Such derivatives find use as crosslinking agents in silicone resins .
Comparative Analysis with Analogous Silanes
Table 2: Properties of Adamantyl-Containing Silanes
The methyl group in 1-adamantyl(methyl)silane reduces electrophilicity at silicon compared to chlorinated analogues, enhancing air stability while retaining sufficient reactivity for catalytic applications .
Prospective Applications
Advanced Material Synthesis
The compound’s hybrid organic-inorganic structure positions it as a precursor for heat-resistant polymers. Silicone elastomers incorporating adamantyl groups exhibit glass transition temperatures exceeding 200°C, making them suitable for aerospace components .
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